![molecular formula C12H13F4NO B1416049 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine CAS No. 2228295-04-1](/img/structure/B1416049.png)
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine
描述
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with fluoro and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-fluoro-2-(trifluoromethyl)phenol with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Nucleophilic Substitution: The phenoxy intermediate is then reacted with piperidine under nucleophilic substitution conditions. This reaction is usually carried out in the presence of a suitable catalyst, such as potassium carbonate, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoro and trifluoromethyl groups, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Partially or fully reduced derivatives of the fluoro and trifluoromethyl groups.
Substitution: Halogenated or alkylated phenoxy derivatives.
科学研究应用
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
4-Fluoro-2-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine.
3-(Trifluoromethyl)phenoxy derivatives: Compounds with similar structural features but different substituents on the phenoxy group.
Uniqueness: this compound is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug discovery and development.
属性
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-8-3-4-11(10(6-8)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMFRJLUHOBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


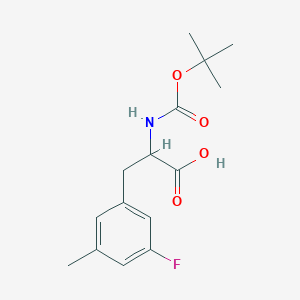
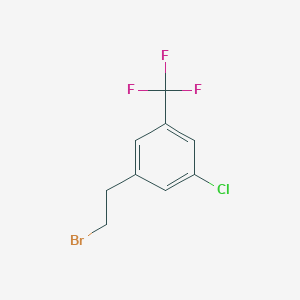
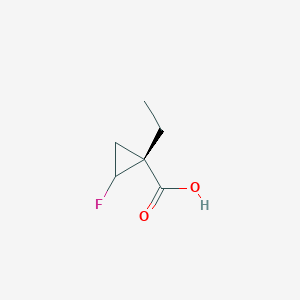
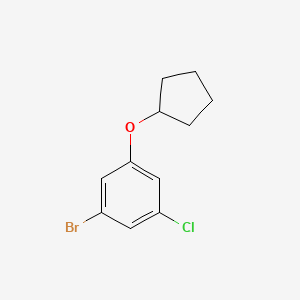
![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)
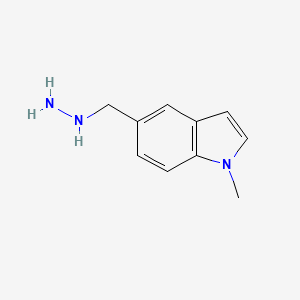
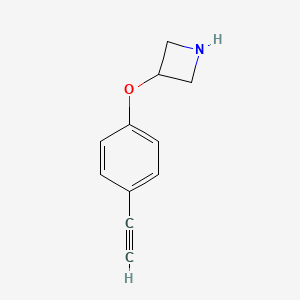
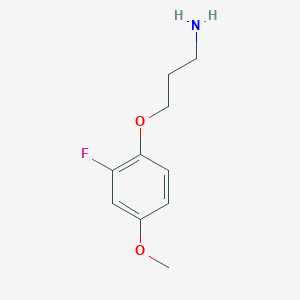
![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1415984.png)
![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)
![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)
![4-(3-Bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415987.png)
